1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate
Übersicht
Beschreibung
1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate, also known as BIBP 3226, is a selective antagonist of the neuropeptide Y1 receptor. Neuropeptide Y is a peptide neurotransmitter that is involved in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function. BIBP 3226 has been studied extensively for its potential therapeutic applications in obesity, anxiety, and cardiovascular diseases.
Wirkmechanismus
1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate 3226 is a selective antagonist of the neuropeptide Y1 receptor, which is one of the five known receptors for neuropeptide Y. By binding to the neuropeptide Y1 receptor, this compound 3226 blocks the binding of neuropeptide Y and prevents its physiological effects. This leads to a decrease in appetite, a reduction in stress response, and a decrease in cardiovascular function.
Biochemical and Physiological Effects:
This compound 3226 has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models of obesity. In addition, this compound 3226 has been shown to reduce anxiety-like behavior in animal models of anxiety. Finally, this compound 3226 has been shown to decrease blood pressure and heart rate in animal models of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate 3226 is its selectivity for the neuropeptide Y1 receptor, which allows for the study of the specific effects of neuropeptide Y1 receptor blockade. However, one of the limitations of this compound 3226 is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate 3226. One area of research is the development of more potent and selective neuropeptide Y1 receptor antagonists. Another area of research is the study of the long-term effects of neuropeptide Y1 receptor blockade, particularly in the context of obesity and cardiovascular disease. Finally, there is a need for further research on the role of neuropeptide Y and its receptors in other physiological processes, such as pain perception and immune function.
Wissenschaftliche Forschungsanwendungen
1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate 3226 has been used extensively in scientific research to study the role of neuropeptide Y in various physiological processes. It has been shown to have potential therapeutic applications in obesity, anxiety, and cardiovascular diseases. In addition, this compound 3226 has been used as a tool to study the mechanism of action of neuropeptide Y and its receptors.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2.C2H2O4/c1-19(2)16-25-24(27)22-12-14-26(15-13-22)17-20-8-10-23(11-9-20)28-18-21-6-4-3-5-7-21;3-1(4)2(5)6/h3-11,19,22H,12-18H2,1-2H3,(H,25,27);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCOHAOARSBYBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.